Acetyllovastatin chemical properties and stability
Acetyllovastatin chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Acetyllovastatin
Introduction
Acetyllovastatin is a derivative of lovastatin, a member of the statin class of drugs used to lower cholesterol. Lovastatin is a naturally occurring compound produced by fungi such as Aspergillus terreus. Chemically, lovastatin is a prodrug that, in its lactone form, is inactive. Following oral administration, it is hydrolyzed to its active β-hydroxy acid form, which acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical step in the biosynthesis of cholesterol.
This document provides a detailed overview of the chemical properties and stability profile of acetyllovastatin, intended for researchers, scientists, and professionals in drug development. Given that acetyllovastatin is a close analog and synthetic precursor or derivative of lovastatin, much of its chemical behavior can be inferred from the extensive studies conducted on the parent compound.
Chemical Properties
Acetyllovastatin is structurally similar to lovastatin, featuring the core polyketide structure and the critical lactone ring. The primary distinction is the presence of an acetyl group. The fundamental physicochemical properties are summarized below.
Structure and Identification
| Property | Data |
| IUPAC Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-acetoxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate |
| Molecular Formula | C₂₆H₄₀O₆ |
| Molecular Weight | 448.6 g/mol |
| Parent Compound | Lovastatin (C₂₄H₃₆O₅) |
| CAS Number | 77517-33-4 |
Physicochemical Properties
Quantitative data for acetyllovastatin is not widely published. The properties of the parent compound, lovastatin, are provided for reference and are expected to be similar.
| Property | Lovastatin Data (as a proxy) |
| Physical State | White to off-white crystalline powder |
| Melting Point | ~174.5 °C |
| Solubility | Practically insoluble in water. Soluble in acetone, chloroform, and methanol. |
| pKa | The hydroxy acid form has a pKa of approximately 4.5-5.0. |
Stability Profile
The stability of acetyllovastatin is critical for its storage, formulation, and analytical characterization. Its stability profile is largely governed by the lactone ring, which is susceptible to hydrolysis.
Degradation Pathways
The primary degradation pathway for acetyllovastatin, like lovastatin, is the hydrolysis of the lactone ring to form the corresponding β-hydroxy acid. This reaction is reversible and highly dependent on pH and temperature.
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Hydrolysis: The lactone ring opens under both acidic and basic conditions. The equilibrium between the lactone and hydroxy acid forms is pH-dependent. In acidic conditions, the equilibrium favors the lactone form, while in neutral to basic conditions, the hydroxy acid form predominates.
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Oxidation: The polyketide structure contains sites susceptible to oxidation, which can lead to the formation of various degradation products.
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Epimerization: Isomerization at chiral centers can occur under certain conditions, leading to diastereomers with potentially different biological activity.
The relationship between lovastatin, its acetylated form, and its active metabolite is crucial for understanding its function.
Caption: Chemical relationship between Lovastatin, Acetyllovastatin, and the active acid form.
Factors Affecting Stability
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pH: Stability is highest in the pH range of 4-5. In alkaline conditions, the rate of hydrolysis increases significantly.
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Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.
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Light: Photodegradation can occur, and protection from light is recommended during storage and handling.
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Humidity: As a solid, the compound is sensitive to moisture, which can facilitate hydrolysis of the lactone ring.
HMG-CoA Reductase Inhibition Pathway
The therapeutic effect of statins is achieved through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The active β-hydroxy acid form of the statin mimics the structure of the HMG-CoA substrate.
Caption: Inhibition of the HMG-CoA reductase pathway by the active form of Acetyllovastatin.
Experimental Protocols
Protocol: Forced Degradation Study of Acetyllovastatin
Objective: To assess the stability of acetyllovastatin under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to establish a stability-indicating analytical method.
Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate the intact drug from its degradation products.
Materials:
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Acetyllovastatin reference standard
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HPLC-grade acetonitrile, methanol, and water
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Formic acid or phosphoric acid (for pH adjustment)
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with UV detector
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Photostability chamber
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Temperature-controlled oven and water bath
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study of Acetyllovastatin.
Procedure:
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Preparation of Stock Solution: Accurately weigh and dissolve acetyllovastatin in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Keep at 60°C for 24 hours. Withdraw samples at specific time points, cool, and neutralize with an equivalent amount of 0.1M NaOH.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours. Withdraw samples, and neutralize with 0.1M HCl.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Expose the solid drug powder to 80°C in an oven for 48 hours. Separately, reflux a solution of the drug at 80°C for 24 hours.
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Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
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Sample Analysis (HPLC Method):
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. For example:
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0-20 min: 50% to 90% Acetonitrile
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20-25 min: 90% Acetonitrile
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25-30 min: Return to 50% Acetonitrile
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 238 nm.
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Injection Volume: 20 µL.
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Data Evaluation:
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Analyze all stressed samples by HPLC.
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Calculate the percentage degradation of acetyllovastatin.
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Assess the purity of the acetyllovastatin peak in the presence of degradation products using a photodiode array (PDA) detector to confirm the method is "stability-indicating."
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Identify and characterize major degradation products if necessary using techniques like LC-MS.
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Conclusion
The chemical properties and stability of acetyllovastatin are fundamentally linked to its parent compound, lovastatin. Its stability is primarily challenged by hydrolysis of the lactone ring, a reaction sensitive to pH, temperature, and moisture. Forced degradation studies are essential to understand its degradation profile and to develop robust analytical methods for its quantification in pharmaceutical development. The provided protocols and diagrams serve as a technical foundation for researchers working with this compound.
